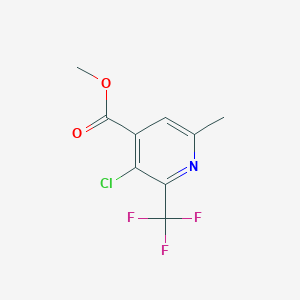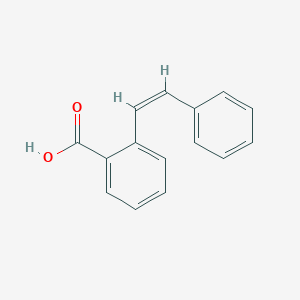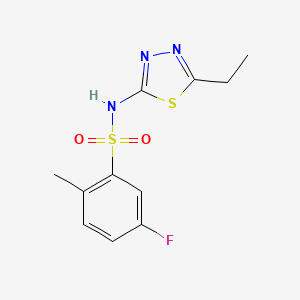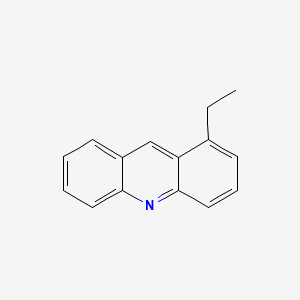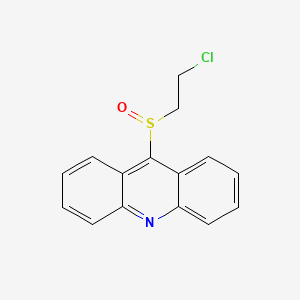
9-(2-Chloroethylsulfinyl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-((2-Chloroethyl)sulfinyl)acridine is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₂ClNOS. It is known for its unique structure, which includes an acridine core substituted with a 2-chloroethylsulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-((2-Chloroethyl)sulfinyl)acridine typically involves the reaction of acridine with 2-chloroethylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain pure 9-((2-Chloroethyl)sulfinyl)acridine .
Industrial Production Methods: Industrial production of 9-((2-Chloroethyl)sulfinyl)acridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-((2-Chloroethyl)sulfinyl)acridine undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide
Major Products Formed:
Oxidation: 9-((2-Chloroethyl)sulfonyl)acridine.
Reduction: 9-((2-Chloroethyl)thio)acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used
Scientific Research Applications
9-((2-Chloroethyl)sulfinyl)acridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties
Mechanism of Action
The mechanism of action of 9-((2-Chloroethyl)sulfinyl)acridine primarily involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The molecular targets include DNA and various DNA-associated proteins involved in replication and repair pathways .
Comparison with Similar Compounds
9-((2-Chloroethyl)thio)acridine: Similar structure but with a thioether group instead of a sulfinyl group.
9-((2-Chloroethyl)sulfonyl)acridine: Contains a sulfonyl group instead of a sulfinyl group.
9-((2-Bromoethyl)sulfinyl)acridine: Similar structure but with a bromoethyl group instead of a chloroethyl group
Uniqueness: 9-((2-Chloroethyl)sulfinyl)acridine is unique due to its specific combination of a chloroethyl group and a sulfinyl group attached to the acridine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
827303-16-2 |
|---|---|
Molecular Formula |
C15H12ClNOS |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
9-(2-chloroethylsulfinyl)acridine |
InChI |
InChI=1S/C15H12ClNOS/c16-9-10-19(18)15-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)15/h1-8H,9-10H2 |
InChI Key |
SWDGVAWVKVTANO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)S(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
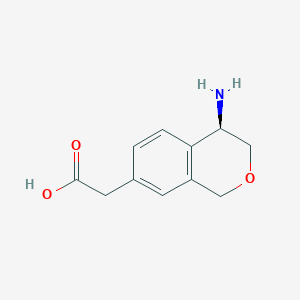
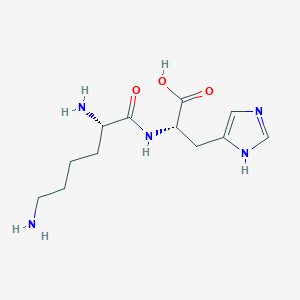
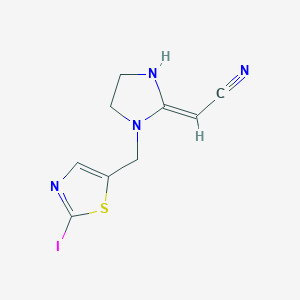
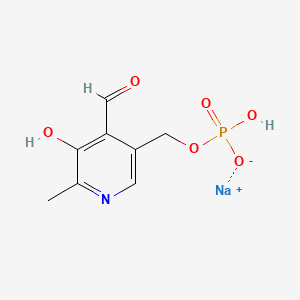
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
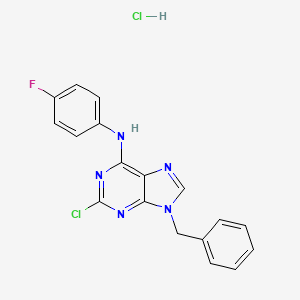
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
